Cas no 2171907-65-4 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid)
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid
- EN300-1492387
- 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclopentane-1-carboxylic acid
- 2171907-65-4
-
- Inchi: 1S/C26H30N2O5/c1-17(15-23(29)28(2)26(24(30)31)13-7-8-14-26)27-25(32)33-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,17,22H,7-8,13-16H2,1-2H3,(H,27,32)(H,30,31)
- InChI Key: CTZBFEBVRRDLLY-UHFFFAOYSA-N
- SMILES: OC(C1(CCCC1)N(C)C(CC(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
Computed Properties
- Exact Mass: 450.21547206g/mol
- Monoisotopic Mass: 450.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 8
- Complexity: 712
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 95.9Ų
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1492387-0.05g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclopentane-1-carboxylic acid |
2171907-65-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1492387-0.1g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclopentane-1-carboxylic acid |
2171907-65-4 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1492387-0.25g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclopentane-1-carboxylic acid |
2171907-65-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1492387-0.5g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclopentane-1-carboxylic acid |
2171907-65-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1492387-1.0g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclopentane-1-carboxylic acid |
2171907-65-4 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1492387-2.5g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclopentane-1-carboxylic acid |
2171907-65-4 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1492387-5.0g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclopentane-1-carboxylic acid |
2171907-65-4 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1492387-10.0g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclopentane-1-carboxylic acid |
2171907-65-4 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1492387-50mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclopentane-1-carboxylic acid |
2171907-65-4 | 50mg |
$768.0 | 2023-09-28 | ||
| Enamine | EN300-1492387-100mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]cyclopentane-1-carboxylic acid |
2171907-65-4 | 100mg |
$804.0 | 2023-09-28 |
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid
Recent Advances in the Study of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid (CAS: 2171907-65-4)
The compound 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid (CAS: 2171907-65-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopentane backbone and fluorenylmethoxycarbonyl (Fmoc) protecting group, is being explored for its potential applications in peptide synthesis, drug delivery systems, and as a building block for novel therapeutics. The Fmoc group, in particular, is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild conditions.
Recent studies have focused on optimizing the synthesis of this compound to improve yield and purity, which are critical for its application in high-throughput screening and drug development. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. Researchers have also investigated its reactivity and compatibility with other common protecting groups used in peptide chemistry, providing valuable insights for its integration into complex synthetic pathways.
One of the most promising applications of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid is in the development of peptide-based therapeutics. Its structural features make it an ideal candidate for modifying peptide backbones to enhance stability, bioavailability, and target specificity. For instance, recent preclinical studies have demonstrated its utility in the design of cyclic peptides, which are known for their improved metabolic stability and binding affinity compared to linear peptides. These findings highlight the compound's potential in addressing challenges associated with peptide drug development, such as poor oral bioavailability and rapid degradation in vivo.
In addition to its role in peptide synthesis, this compound has also been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting specific enzymes or receptors. For example, researchers have utilized it to develop inhibitors of proteases involved in viral replication, offering a potential avenue for antiviral drug discovery. The versatility of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid in medicinal chemistry is further underscored by its ability to serve as a scaffold for the introduction of diverse functional groups, enabling the rapid generation of structure-activity relationship (SAR) data.
Despite these advancements, challenges remain in the large-scale production and application of this compound. Issues such as cost-effectiveness, scalability, and the need for specialized handling due to the Fmoc group's sensitivity to certain conditions must be addressed to facilitate its widespread adoption in industrial settings. Ongoing research aims to develop more efficient synthetic routes and explore alternative protecting groups that could offer similar benefits with improved practicality.
In conclusion, 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidocyclopentane-1-carboxylic acid (CAS: 2171907-65-4) represents a valuable tool in chemical biology and pharmaceutical research. Its unique structural properties and versatility make it a promising candidate for various applications, from peptide therapeutics to small-molecule drug discovery. Continued research and development efforts are expected to further elucidate its potential and overcome existing limitations, paving the way for its broader utilization in the field.
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